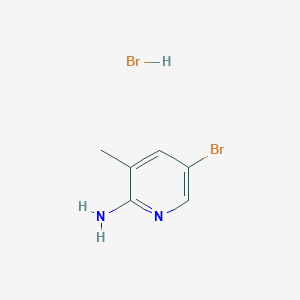

2-Amino-5-bromo-3-methylpyridine hbr

Description

BenchChem offers high-quality 2-Amino-5-bromo-3-methylpyridine hbr suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-bromo-3-methylpyridine hbr including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-bromo-3-methylpyridin-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.BrH/c1-4-2-5(7)3-9-6(4)8;/h2-3H,1H3,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHBCLVWSFNGBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Amino-5-bromo-3-methylpyridine HBr molecular weight

An In-depth Technical Guide to 2-Amino-5-bromo-3-methylpyridine Hydrobromide: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of 2-Amino-5-bromo-3-methylpyridine and its hydrobromide salt, a critical chemical intermediate in the pharmaceutical and agrochemical industries. The guide details the compound's core molecular attributes, including a definitive analysis of its molecular weight, and presents its physicochemical properties in a clear, tabular format. We delve into established synthetic protocols, outlining the causal logic behind experimental choices and providing a step-by-step methodology for its preparation. Furthermore, this guide explores the compound's versatile applications as a foundational scaffold in the development of high-value molecules, such as kinase inhibitors and central nervous system (CNS)-active agents.[1][2][3] Analytical characterization techniques, safety protocols, and handling guidelines are also discussed to provide a complete profile for researchers, scientists, and drug development professionals.

Core Molecular Attributes

2-Amino-5-bromo-3-methylpyridine is a halogenated and substituted pyridine derivative.[4] Its utility as a chemical building block is significantly enhanced by its functional groups: an amino group and a bromine atom, which serve as reactive handles for a wide range of organic transformations.[1] The hydrobromide (HBr) salt is often utilized in specific synthetic steps, such as diazotization reactions, or to improve handling and stability.[5]

The molecular weight of the free base (2-Amino-5-bromo-3-methylpyridine) is 187.04 g/mol .[4][6][7] The hydrobromide salt is formed by the protonation of the pyridine nitrogen or the amino group by hydrobromic acid. The molecular weight of the HBr salt is calculated by adding the molecular weight of HBr (80.91 g/mol ) to that of the free base, resulting in a molecular weight of 267.95 g/mol .

The key physicochemical properties and identifiers for both the free base and its HBr salt are summarized below.

| Property | Value (Free Base) | Value (Hydrobromide Salt) | Source(s) |

| Molecular Formula | C₆H₇BrN₂ | C₆H₇BrN₂·HBr (or C₆H₈Br₂N₂) | [4][6][8] |

| Molecular Weight | 187.04 g/mol | 267.95 g/mol | [4][6][7] |

| CAS Number | 3430-21-5 | Not specified | [4][6] |

| IUPAC Name | 5-bromo-3-methylpyridin-2-amine | 5-bromo-3-methylpyridin-2-aminium bromide | [6] |

| Melting Point | 88-95 °C (lit.) | Not specified | [4][9] |

| Appearance | Solid | Solid | - |

| Purity | Typically ≥97% | Not specified | [4][10] |

Synthesis and Purification

The primary route to 2-Amino-5-bromo-3-methylpyridine involves the selective bromination of the precursor, 2-amino-3-methylpyridine.[9] The formation of the hydrobromide salt is a subsequent, straightforward acid-base reaction.

Synthesis Workflow

The overall process involves a controlled electrophilic aromatic substitution followed by protonation. The choice of a brominating agent and careful temperature control are critical to maximize yield and minimize the formation of di-brominated by-products.[9][11]

Caption: General workflow for the synthesis of 2-Amino-5-bromo-3-methylpyridine HBr.

Experimental Protocol: Synthesis of the Free Base

This protocol is adapted from established laboratory procedures for the bromination of 2-aminopyridine derivatives.[9]

-

Reaction Setup: Charge a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer with 2-amino-3-methylpyridine (1.0 eq) dissolved in a suitable anhydrous solvent (e.g., dichloromethane).

-

Cooling: Cool the solution to 0-2 °C using an ice bath. This step is crucial to control the exothermicity of the bromination reaction and prevent over-bromination.

-

Bromine Addition: Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise to the stirred solution over 1 hour, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for an additional 3-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is typically quenched with a reducing agent (e.g., aqueous sodium thiosulfate) to remove excess bromine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude solid is purified by recrystallization or column chromatography to yield pure 2-Amino-5-bromo-3-methylpyridine.

Formation of the Hydrobromide Salt

The hydrobromide salt can be readily prepared by dissolving the purified free base in a suitable solvent and adding an aqueous or gaseous solution of hydrogen bromide. The resulting precipitate is then filtered and dried. This salt form is particularly relevant in subsequent reactions like the Sandmeyer reaction, where the amine is converted to a diazonium salt in the presence of HBr and sodium nitrite.[5]

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure, verifying the positions of the methyl group, bromine atom, and protons on the pyridine ring.[12]

-

Mass Spectrometry (MS): MS analysis confirms the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) provides a distinctive signature, showing peaks at m/z 186 and 188.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product, typically reported as a percentage (e.g., >97%).

Applications in Research and Drug Development

2-Amino-5-bromo-3-methylpyridine is not an end-product but a versatile scaffold for constructing more complex molecules.[4] Its strategic importance lies in its ability to undergo various coupling and substitution reactions.

It serves as a key intermediate for synthesizing a range of pharmaceutical agents, including:

-

PI3Kinase inhibitors[2]

-

VEGFR-2 inhibitors[2]

-

Compounds for treating autoimmune diseases, inflammation, and cardiovascular diseases[2]

-

Central Nervous System (CNS)-active compounds[3]

Caption: Versatility of the core scaffold in advanced chemical synthesis.

Role in CNS Drug Discovery

The pyridine core is a well-known privileged structure in medicinal chemistry for its ability to cross the blood-brain barrier. Derivatives of 2-Amino-5-bromo-3-methylpyridine are investigated for their potential to modulate neurotransmitter signaling pathways.[3] Many CNS drugs target G-protein coupled receptors (GPCRs), and compounds synthesized from this scaffold can be designed as ligands for these receptors.[3]

Caption: Simplified GPCR pathway targeted by CNS drugs derived from the scaffold.[3]

Safety and Handling

2-Amino-5-bromo-3-methylpyridine is classified as a hazardous substance and must be handled with appropriate precautions.[4][10]

| Hazard Information | Details | Source(s) |

| Signal Word | Warning | [4] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

| Personal Protective Equipment (PPE) | Dust mask (type N95), chemical-resistant gloves, safety goggles/eyeshields. | [4] |

Conclusion

2-Amino-5-bromo-3-methylpyridine hydrobromide is a fundamentally important building block whose value is defined by its synthetic versatility. A thorough understanding of its properties, including its precise molecular weight, synthesis, and reactivity, is essential for its effective application in the fields of drug discovery and materials science. Its strategic use enables medicinal chemists to efficiently generate diverse libraries of novel compounds, accelerating the development of next-generation therapeutics.

References

- ChemicalBook. (2026, January 13). 2-Amino-5-bromo-3-methylpyridine | 3430-21-5.

- Sigma-Aldrich. 2-Amino-5-bromo-3-methylpyridine 97 | 3430-21-5.

- Google Patents. (CN105348177A). Preparation method for 2,5-dibromo-3-methylpyridine.

- Modern Synthesis. (2026, February 9). The Role of 2-Amino-3-bromo-5-methylpyridine in Modern Synthesis.

- NIST. 2-Amino-3-bromo-5-methylpyridine.

- PubChem. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934.

- EPA. (2025, October 15). 2-Amino-3-bromo-5-methylpyridine Properties.

- Sigma-Aldrich.

- Organic Syntheses. 2,3-diaminopyridine.

- AS Chemical Laboratories Inc. 2-Amino-5-bromo-3-methylpyridine.

- Google Patents. (CN109748864A). A kind of preparation method of 2- amino -5- bromopyridine.

- Cheméo. 2-Amino-3-bromo-5-methylpyridine.pdf.

- Sigma-Aldrich. 2-Amino-5-bromo-3-methylpyridine HBr.

- Benchchem. The Versatile Scaffold: Investigating 2-Amino-5-bromo-4-methylpyridine for the Development of CNS-Active Compounds.

- International Journal of Scientific and Statistical Computing. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.

- Thermo Scientific Chemicals. 2-Amino-5-bromo-3-methylpyridine, 97% 5 g.

- Oakwood Chemical. 2-Amino-3-bromo-5-methylpyridine.

- ChemicalBook. 2-Amino-5-bromo-3-methylpyridine(3430-21-5) 1H NMR spectrum.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-氨基-5-溴-3-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]

- 6. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aschemicals.com [aschemicals.com]

- 8. 2-Amino-5-bromo-3-methylpyridine HBr [sigmaaldrich.com]

- 9. 2-Amino-5-bromo-3-methylpyridine | 3430-21-5 [chemicalbook.com]

- 10. 2-Amino-5-bromo-3-methylpyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. ijssst.info [ijssst.info]

- 12. 2-Amino-5-bromo-3-methylpyridine(3430-21-5) 1H NMR spectrum [chemicalbook.com]

Technical Guide: Solubility Profiling & Process Engineering for 2-Amino-5-bromo-3-methylpyridine HBr

Part 1: Executive Summary & Chemical Profile[1]

Strategic Context

2-Amino-5-bromo-3-methylpyridine HBr is a critical halogenated heterocyclic building block, frequently employed in the synthesis of kinase inhibitors (e.g., JAK, PI3K pathways).[1] As a hydrobromide salt, it offers distinct advantages over its free base (CAS 3430-21-5), including enhanced thermal stability and water solubility.[1] However, its ionic nature introduces specific solubility challenges—namely, a high propensity for oiling out in mixed organic/aqueous systems and potential polymorphism.[1]

This guide provides a technical framework for characterizing the solubility profile of this salt, referencing literature precedents for structural analogs and detailing a self-validating experimental protocol for generating precise solubility curves.

Physicochemical Specifications

| Property | Data / Calculation | Notes |

| Compound Name | 2-Amino-5-bromo-3-methylpyridine hydrobromide | |

| Free Base CAS | 3430-21-5 | |

| Free Base MW | 187.04 g/mol | |

| Salt MW | 267.95 g/mol | Calculated (187.04 + 80.[1][2]91) |

| Appearance | Off-white to yellow crystalline solid | Color deepens upon oxidation |

| Melting Point | >200°C (Decomposes) | Salt typically melts higher than base (91–95°C) |

| pKa (Base) | ~6.5 (Pyridine nitrogen) | Protonation site for HBr |

Part 2: Solubility Landscape & Solvent Selection

Predicted Solubility Profile

While specific quantitative solubility curves for the HBr salt are often proprietary, the following profile is derived from the physicochemical properties of aminopyridine hydrobromide salts and literature on the synthesis of analogous compounds (e.g., 2-amino-5-bromopyridine).

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| High Polarity (Protic) | Water, Methanol | High (>100 mg/mL) | Dissolution, extraction into aqueous phase.[1] |

| High Polarity (Aprotic) | DMSO, DMF, DMAc | High (>150 mg/mL) | Reaction solvent; difficult to remove.[1] |

| Medium Polarity | Ethanol, Isopropanol (IPA) | Moderate (Temperature Dependent) | Primary Recrystallization Solvents. High solubility at reflux; low at RT.[1] |

| Low Polarity | Ethyl Acetate, DCM, THF | Low (<5 mg/mL) | Antisolvents for precipitation.[1] |

| Non-Polar | Toluene, Heptane, Hexane | Insoluble | Washing impurities; driving precipitation.[1] |

Literature Precedents for Purification

Synthesis patents for brominated aminopyridines indicate that Ethanol and Acetic Acid/Water mixtures are the most effective systems for purification.[1]

-

Ethanol : Used for recrystallization of the hydrobromide salt to remove non-ionic impurities (e.g., dibrominated by-products).[1]

-

Water : The HBr salt is highly water-soluble.[1] Neutralization with NaOH precipitates the free base, a common purification toggle.[1]

Part 3: Experimental Protocol (Solubility Determination)

Objective: Generate a precise solubility curve (Solubility vs. Temperature) to define the Metastable Zone Width (MSZW) for crystallization.

Methodology: Dynamic Gravimetric Method

Do not rely on visual estimation alone.[1] Use this gravimetric protocol for data integrity.

Materials:

-

Jacketed glass reactor (50 mL) with overhead stirring.[1]

-

Temperature probe (±0.1°C accuracy).

-

0.45 µm syringe filters (PTFE or Nylon).[1]

-

HPLC or UPLC for assay (optional but recommended).[1]

Protocol Steps:

-

Slurry Preparation : Add excess 2-Amino-5-bromo-3-methylpyridine HBr to the solvent of interest (e.g., Ethanol) at 20°C until a solid suspension persists.[1]

-

Equilibration : Stir at 20°C for 4 hours. Ensure solid phase remains present; add more if solution becomes clear.

-

Sampling (Isothermal) :

-

Stop stirring and allow solids to settle for 5 minutes.

-

Withdraw 2 mL of supernatant using a pre-warmed syringe.[1]

-

Filter immediately through a 0.45 µm filter into a tared weighing vial.

-

-

Quantification :

-

Temperature Ramping : Increase reactor temperature by 10°C (e.g., to 30°C, then 40°C, 50°C). Repeat equilibration and sampling at each step.

Thermodynamic Modeling (Van't Hoff)

To validate your data, plot

-

Linearity : A straight line indicates ideal solution behavior.[1]

-

Deviation : A sharp break in linearity suggests a polymorph transition or solvate formation (e.g., HBr hydrate).[1]

Part 4: Visualization & Workflow

Solubility Screening & Crystallization Logic

The following diagram illustrates the decision matrix for selecting the optimal solvent system based on the solubility data generated above.

Figure 1: Decision logic for classifying solvents based on thermal solubility differentials.

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137934, 2-Amino-5-bromo-3-methylpyridine.[1] Retrieved from [Link]

-

Fox, B. A., & Threlfall, T. L. (1964). 2,3-Diaminopyridine: Preparation of 2-Amino-5-bromopyridine HBr.[1][3] Organic Syntheses, 44,[1][3] 34. Retrieved from [Link][1][3]

Sources

A Technical Guide to the Spectral Analysis of 2-Amino-5-bromo-3-methylpyridine Hydrobromide

This in-depth technical guide provides a comprehensive analysis of the spectral data for 2-Amino-5-bromo-3-methylpyridine Hydrobromide (HBr), a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the molecule's structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

2-Amino-5-bromo-3-methylpyridine is a versatile heterocyclic building block.[1] Its hydrobromide salt is often utilized to improve handling and stability. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation in synthetic workflows. This guide will delve into the theoretical underpinnings and practical interpretation of the NMR, IR, and MS data, contextualizing the spectral features of the free base and extrapolating the expected characteristics of its hydrobromide salt.

Molecular Structure and Isotopic Considerations

The core structure consists of a pyridine ring substituted with an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 3-position. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, imparts a characteristic isotopic pattern in mass spectrometry, providing a definitive signature for bromo-substituted compounds.

Caption: Molecular structure of 2-Amino-5-bromo-3-methylpyridine.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 2-Amino-5-bromo-3-methylpyridine HBr, both ¹H and ¹³C NMR provide invaluable structural information. The data presented here is based on the free base, with expert interpretation of the anticipated shifts for the HBr salt.

¹H NMR Spectral Data & Interpretation

The proton NMR spectrum of 2-Amino-5-bromo-3-methylpyridine will exhibit distinct signals for the aromatic protons, the amino protons, and the methyl protons. In the hydrobromide salt, the acidic proton from HBr will protonate the basic nitrogen of the pyridine ring and the amino group, leading to a general downfield shift of adjacent protons due to increased deshielding.

| Proton Assignment | Expected Chemical Shift (δ) for Free Base (ppm) | Anticipated Chemical Shift (δ) for HBr Salt (ppm) | Multiplicity | Integration |

| Aromatic H (C4-H) | ~7.5 | ~7.8-8.0 | Doublet | 1H |

| Aromatic H (C6-H) | ~7.8 | ~8.0-8.2 | Doublet | 1H |

| Amino (-NH₂) | ~4.5-5.5 | ~7.0-8.0 (broad) | Broad Singlet | 2H |

| Methyl (-CH₃) | ~2.1 | ~2.3-2.5 | Singlet | 3H |

Causality Behind Experimental Observations:

-

Aromatic Protons: The two aromatic protons on the pyridine ring are doublets due to coupling with each other. Their downfield shift is characteristic of protons on an electron-deficient aromatic ring. In the HBr salt, protonation of the ring nitrogen further withdraws electron density, causing an additional downfield shift.

-

Amino Protons: The amino protons typically appear as a broad singlet and can exchange with deuterium in D₂O. For the HBr salt, this signal is expected to broaden further and shift significantly downfield due to the formation of the ammonium salt.

-

Methyl Protons: The methyl group protons appear as a singlet as there are no adjacent protons to couple with. The slight downfield shift in the HBr salt is due to the overall increase in the electron-withdrawing nature of the protonated ring.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ) for Free Base (ppm) | Anticipated Chemical Shift (δ) for HBr Salt (ppm) |

| C2 (C-NH₂) | ~158 | ~155-157 |

| C3 (C-CH₃) | ~122 | ~120-122 |

| C4 | ~140 | ~138-140 |

| C5 (C-Br) | ~108 | ~106-108 |

| C6 | ~148 | ~146-148 |

| -CH₃ | ~17 | ~18-20 |

Expert Insights:

The chemical shifts in the ¹³C NMR spectrum are influenced by the electronegativity of the substituents and the overall electronic environment. The carbon attached to the amino group (C2) is significantly deshielded. The carbon bearing the bromine (C5) is also deshielded, though to a lesser extent. Upon formation of the HBr salt, subtle shifts are expected for the ring carbons due to changes in the electronic distribution upon protonation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of 2-Amino-5-bromo-3-methylpyridine HBr in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization:

-

ESI: Infuse the sample solution directly into the ESI source. This is a soft ionization technique that will likely yield the [M+H]⁺ ion.

-

EI: Introduce the sample via a direct insertion probe. This is a higher-energy technique that will lead to more fragmentation.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of 2-Amino-5-bromo-3-methylpyridine and its hydrobromide salt. The key spectral features—the proton and carbon environments in NMR, the characteristic functional group vibrations in IR, and the distinct isotopic pattern in MS—serve as reliable fingerprints for this important chemical entity. This guide provides the foundational knowledge for researchers to confidently interpret their analytical data and ensure the integrity of their synthetic endeavors.

References

-

PubChem. 2-Amino-5-bromo-3-methylpyridine. National Center for Biotechnology Information. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

NIST. 2-Amino-3-bromo-5-methylpyridine. National Institute of Standards and Technology. [Link]

-

ResearchGate. Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. [Link]

- Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

-

PubChemLite. 2-amino-5-bromo-3-methylpyridine (C6H7BrN2). [Link]

-

CP Lab Safety. 2-Amino-5-bromo-3-methylpyridine, 5g, Each. [Link]

-

R&D Chemicals. 2-Amino-3-Bromo-5-Methylpyridine: A Versatile Research Compound. [Link]

-

ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

-

PureSynth. 2-Amino-5-Bromo-3-Methylpyridine 98.0%(GC). [Link]

Sources

An In-depth Technical Guide to 2-Amino-5-bromo-3-methylpyridine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of 2-Amino-5-bromo-3-methylpyridine, a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. We will delve into its fundamental structure, explore its synthesis, and discuss its significant role in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

2-Amino-5-bromo-3-methylpyridine is a substituted pyridine derivative with the chemical formula C₆H₇BrN₂.[1] Its structure is characterized by a pyridine ring with an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 3-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a versatile intermediate in the synthesis of more complex molecules.

The strategic placement of the amino and bromo substituents allows for selective functionalization. The amino group can be readily acylated, alkylated, or diazotized, while the bromine atom is amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. The methyl group can also influence the molecule's steric and electronic properties.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 3430-21-5 | [1] |

| Molecular Weight | 187.04 g/mol | [1] |

| Melting Point | 88-95 °C | |

| Molecular Formula | C₆H₇BrN₂ | [1] |

| Topological Polar Surface Area | 38.9 Ų | [1] |

| InChI | 1S/C6H7BrN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9) | [2] |

| SMILES | Cc1cc(Br)cnc1N |

Synthesis and Reactivity

The most common and direct synthesis of 2-Amino-5-bromo-3-methylpyridine involves the bromination of 2-amino-3-methylpyridine.[3] This electrophilic aromatic substitution reaction is typically carried out using bromine in a suitable solvent like dichloromethane.[3] The reaction proceeds with high regioselectivity, favoring the substitution at the 5-position due to the directing effects of the amino and methyl groups.

A general procedure for this synthesis is as follows: 2-amino-3-methylpyridine is dissolved in anhydrous dichloromethane and cooled. Bromine is then added dropwise while maintaining a low temperature. After the addition, the reaction is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.[3] The product can then be isolated and purified using standard techniques.

The reactivity of 2-Amino-5-bromo-3-methylpyridine is largely dictated by its functional groups. The amino group can undergo diazotization followed by substitution, providing a route to various other functionalities. The bromine atom is a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This has been extensively utilized in the synthesis of novel pyridine derivatives with potential biological activities.[4]

For instance, 2-Amino-5-bromo-3-methylpyridine can be a precursor for the synthesis of 2,5-dibromo-3-methylpyridine through a Sandmeyer-type reaction.[5] It can also be used to synthesize various other derivatives like 5-bromo-2-chloro-3-methylpyridine, 2-azidopyridine 1-oxide, and 2-amino-5-bromo-3-methylpyridine 1-oxide.[3]

Caption: Synthesis and key reactivity pathways of 2-Amino-5-bromo-3-methylpyridine.

Spectroscopic Characterization

The structure of 2-Amino-5-bromo-3-methylpyridine can be unequivocally confirmed by various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl and amino groups. The chemical shifts and coupling patterns of the aromatic protons are indicative of the substitution pattern on the pyridine ring.[2]

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound, with the molecular ion peak appearing at m/z 186 and 188, corresponding to the two bromine isotopes.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the N-H stretching vibrations of the amino group, typically in the range of 3300-3500 cm⁻¹.[6]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

-

Raman Spectroscopy: Raman spectroscopy can also be used for structural characterization.[1]

ChemicalBook and PubChem provide access to spectral data for 2-Amino-5-bromo-3-methylpyridine.[1][2]

Applications in Drug Discovery and Medicinal Chemistry

2-Amino-5-bromo-3-methylpyridine is a valuable building block in the synthesis of a wide range of biologically active molecules. Its structural features make it an attractive starting material for the development of novel therapeutics.[7][8]

The pyridine core is a common motif in many approved drugs, and its ability to cross the blood-brain barrier makes it particularly useful for developing CNS-active compounds.[9] The bromo and amino groups provide convenient handles for introducing molecular diversity and optimizing the pharmacological properties of the resulting compounds.

This scaffold has been utilized in the synthesis of inhibitors for various kinases, which are important targets in cancer therapy and other diseases.[10] For example, it can be used to synthesize imidazo[1,2-a]pyridine compounds that act as VEGFR-2 inhibitors.[10] It is also a key intermediate in the synthesis of compounds with potential applications in treating autoimmune diseases, inflammatory conditions, cardiovascular diseases, and neurodegenerative disorders.[10]

Caption: A generalized workflow for drug discovery starting from 2-Amino-5-bromo-3-methylpyridine.

Safety and Handling

2-Amino-5-bromo-3-methylpyridine is considered a hazardous substance and should be handled with appropriate safety precautions.[1][11][12][13][14][15][16] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][12][15][16]

Handling Precautions:

-

Wear protective gloves, clothing, and eye/face protection.[12][13][14][15]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14]

-

Wash hands and any exposed skin thoroughly after handling.[11][13][14][15]

First Aid Measures:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[12][13][14][15]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[12][13][14][15]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[14][15]

-

If swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[14]

Always refer to the Safety Data Sheet (SDS) for complete and up-to-date safety information.[14]

Conclusion

2-Amino-5-bromo-3-methylpyridine is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its unique structural features and reactivity profile make it an important starting material for the development of a wide range of novel compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and scientists working in these fields.

References

Please note that while the links provided were verified at the time of generation, the content of external websites may change.

-

2-Amino-3-bromo-5-methylpyridine Properties - EPA. (2025, October 15). Retrieved from [Link]

-

2-Amino-3-bromo-5-methylpyridine - NIST WebBook. Retrieved from [Link]

-

2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem. Retrieved from [Link]

-

2-Amino-3-Bromo-5-Methylpyridine 98.0%(GC) - Pure Synth. Retrieved from [Link]

- CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents.

- CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents.

-

2,3-diaminopyridine - Organic Syntheses Procedure. Retrieved from [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27). Retrieved from [Link]

-

Tris(2-cyanoethyl)phosphine - CAS Common Chemistry. Retrieved from [Link]

-

2-Amino-5-bromo-3-methylpyridine, 5g, Each - CP Lab Safety. Retrieved from [Link]

-

FTIR spectra of 2-amino-5-methylpyridine and the complex - ResearchGate. Retrieved from [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. Retrieved from [Link]

-

CAS 41049-53-0 | 1-PHENYL-CYCLOPROPYLAMINE - Alchem Pharmtech. Retrieved from [Link]

-

2-Amino-3-bromo-5-methylpyridine - Oakwood Chemical. Retrieved from [Link]

Sources

- 1. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-bromo-3-methylpyridine(3430-21-5) 1H NMR [m.chemicalbook.com]

- 3. 2-Amino-5-bromo-3-methylpyridine | 3430-21-5 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. arborpharmchem.com [arborpharmchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. 2-Amino-5-bromo-3-methylpyridine | 3430-21-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. 2-Amino-5-bromo-3-methylpyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

The Strategic Role of 2-Amino-5-bromo-3-methylpyridine in Modern Medicinal Chemistry: A Technical Guide

In the landscape of modern drug discovery, certain molecular scaffolds emerge as "privileged structures" due to their ability to serve as versatile starting points for the synthesis of a wide array of biologically active compounds. 2-Amino-5-bromo-3-methylpyridine is a prime example of such a scaffold. Its unique arrangement of functional groups—a nucleophilic amino group, a strategically placed bromine atom ready for cross-coupling, and a methyl group for steric and electronic influence—renders it an exceptionally valuable building block for medicinal chemists. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this pyridine derivative, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthetic Accessibility

2-Amino-5-bromo-3-methylpyridine (CAS No. 3430-21-5) is a solid at room temperature with a molecular weight of 187.04 g/mol .[1] Its structure is characterized by a pyridine ring, which is a common motif in many approved drugs, partly due to its ability to engage in hydrogen bonding and its metabolic stability. The key to its utility lies in the orthogonal reactivity of its functional groups. The amino group at the 2-position can be readily acylated, alkylated, or used as a handle for building larger heterocyclic systems. The bromine atom at the 5-position is the primary site for introducing molecular diversity, typically through palladium-catalyzed cross-coupling reactions.[2]

The synthesis of this key intermediate is straightforward and scalable, most commonly achieved by the direct bromination of 2-amino-3-methylpyridine.[3]

Typical Synthetic Protocol: Bromination of 2-amino-3-methylpyridine [3]

-

Dissolve 2-amino-3-methylpyridine (1.0 equivalent) in a suitable solvent such as anhydrous dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of bromine (1.0 equivalent) in dichloromethane dropwise over a period of 1 hour, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate, followed by neutralization with sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography to afford 2-amino-5-bromo-3-methylpyridine as a solid.

This reliable synthesis provides a consistent supply of the starting material, which is a critical consideration for any extensive drug discovery program.

Core Reactivity: A Gateway to Chemical Diversity

The true power of 2-amino-5-bromo-3-methylpyridine lies in its predictable and versatile reactivity in two of the most important reaction classes in modern medicinal chemistry: Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These reactions allow for the systematic and efficient exploration of the chemical space around the pyridine core, which is fundamental to developing structure-activity relationships (SAR).[4]

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is the cornerstone method for creating new carbon-carbon bonds by coupling the bromopyridine with a wide variety of aryl or heteroaryl boronic acids or esters.[5][6] This enables the introduction of diverse substituents at the 5-position, which can be tailored to probe interactions with specific pockets in a biological target, such as a kinase or a G-protein coupled receptor.[7]

The choice of catalyst, ligand, and base is crucial for achieving high yields.[8][9] For a substrate like 2-amino-5-bromo-3-methylpyridine, a catalyst system such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] with a base like potassium carbonate or potassium phosphate is often effective.[5][6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling [5][6]

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-amino-5-bromo-3-methylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium phosphate (2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture with vigorous stirring to 85-95 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-3-methyl-5-arylpyridine.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, enabling the coupling of the bromopyridine with a vast range of primary and secondary amines.[10][11] This reaction is particularly useful for introducing linkers or pharmacophoric groups that can form key hydrogen bonds with the target protein.[12][13]

Optimizing this reaction requires careful selection of the palladium precatalyst, a specialized phosphine ligand (e.g., XPhos, Xantphos), and a strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate.[10]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [10]

-

Reaction Setup: In an inert atmosphere glovebox, charge a reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.04 eq), and the base (e.g., sodium tert-butoxide, 1.4 eq).

-

Reagent Addition: Add 2-amino-5-bromo-3-methylpyridine (1.0 eq) and the desired amine (1.1 eq).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the mixture to the required temperature (typically 80-110 °C) with stirring.

-

Monitoring: Monitor the reaction by LC-MS.

-

Work-up: After completion, cool the reaction, dilute with an organic solvent, and filter through celite.

-

Purification: Concentrate the filtrate and purify the crude product via column chromatography.

The logical flow from the starting material to diverse libraries of compounds using these key reactions is illustrated below.

Caption: General synthetic workflow using 2-Amino-5-bromo-3-methylpyridine.

Applications in Drug Discovery: Case Studies

The versatility of the 2-amino-5-bromo-3-methylpyridine scaffold is best demonstrated through its application in various therapeutic areas.

Case Study: Kinase Inhibitors for Inflammation and Oncology

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[14][15] The 2-aminopyridine motif is a well-established "hinge-binder," capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for many inhibitors.[2][16] 2-Amino-5-bromo-3-methylpyridine serves as an excellent starting point for developing potent and selective kinase inhibitors.

A prominent example is its use in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[17] IRAK4 is a serine/threonine kinase that is a critical node in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, making it a high-value target for treating inflammatory diseases like rheumatoid arthritis and lupus.[17][18][19]

The general strategy involves using a Suzuki coupling to install an aryl or heteroaryl group at the 5-position. This group can be optimized to occupy the hydrophobic back pocket of the ATP-binding site, thereby increasing potency and selectivity.[17]

Caption: Simplified IRAK4 signaling pathway and point of inhibition.

Structure-Activity Relationship (SAR) Insights: Structure-activity relationship studies are crucial for optimizing lead compounds.[4][20] For IRAK4 inhibitors derived from this scaffold, the following general trends have been observed:

-

The 2-Amino Group: Essential for hinge binding. Acylation or substitution can be detrimental to activity unless the substituent itself can fulfill the hydrogen bonding role.

-

The 5-Position Substituent: The nature of the aryl or heteroaryl group introduced via Suzuki coupling is a primary driver of potency and selectivity. Bulky, hydrophobic groups are often preferred to access the back pocket of the kinase.

-

The 3-Methyl Group: This group can provide a beneficial steric constraint, orienting the 2-amino group for optimal hinge interaction and potentially improving selectivity against other kinases.

| Compound ID | 5-Position Substituent (R) | IRAK4 IC₅₀ (nM) |

| 1 | Phenyl | 150 |

| 2 | 4-Fluorophenyl | 125 |

| 3 | 3,4-Dichlorophenyl | 45 |

| 4 | 1H-Indazol-5-yl | 8 |

| (Note: Data is hypothetical and for illustrative purposes only, based on common SAR trends.) |

Case Study: CNS-Active Agents

The pyridine core is a common feature in drugs targeting the central nervous system (CNS) because it can often cross the blood-brain barrier (BBB).[7] 2-Amino-5-bromo-3-methylpyridine is therefore an attractive starting point for developing novel neurotherapeutics. By modifying the scaffold, chemists can modulate properties like lipophilicity and polar surface area to optimize BBB penetration and target engagement. Applications include the development of agents for neurodegenerative diseases, psychiatric disorders, and pain.[7]

Case Study: Antimicrobial Agents

Derivatives of substituted pyridines have demonstrated a range of antimicrobial activities.[21][22] The 2-aminopyridine scaffold can be elaborated to produce compounds with antibacterial and antifungal properties.[23] The SAR in this area often shows that the introduction of specific lipophilic groups at the 5-position enhances the compound's ability to disrupt microbial membranes or inhibit essential enzymes.[22] For instance, some studies have shown that derivatives exhibit potent activity against pathogenic bacteria.[23]

Conclusion and Future Outlook

2-Amino-5-bromo-3-methylpyridine has solidified its role as a high-value, versatile scaffold in medicinal chemistry. Its synthetic accessibility and predictable reactivity in robust cross-coupling reactions provide an efficient platform for the rapid generation of diverse compound libraries. Its proven utility in the development of kinase inhibitors, CNS agents, and antimicrobials underscores its "privileged" status. As our understanding of disease biology deepens, this humble building block will undoubtedly continue to be a cornerstone in the synthesis of the next generation of therapeutic agents. The strategic application of this scaffold, guided by rational drug design and a thorough understanding of its chemical reactivity, will continue to empower medicinal chemists to tackle complex therapeutic challenges.

References

A comprehensive list of all sources cited in this document, including titles, sources, and verifiable URLs.

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

MDPI. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. [Link]

-

PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

-

Diva-portal.org. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

-

ACR Meeting Abstracts. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders. [Link]

-

AdisInsight. Research programme: IRAK4 scaffolding inhibitors - Odyssey Therapeutics. [Link]

- Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

-

ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

- Google Patents. WO2023152349A1 - Irak4 inhibitors.

-

PMC - NIH. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

-

PMC - PubMed Central. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. [Link]

-

PMC - NIH. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. [Link]

-

SciSpace. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

-

ResearchGate. Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. [Link]

-

Oncodesign Services. Structure-Activity Relationship (SAR) Studies. [Link]

-

MDPI. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. [Link]

-

ResearchGate. Structure‐activity relationship (SAR) and substitution patterns of.... [Link]

-

ResearchGate. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubChem. 2-Amino-5-bromo-3-methylpyridine. [Link]

-

ResearchGate. (PDF) 2-Bromo-5-methylpyridine. [Link]

-

PubMed. High affinity targets of protein kinase inhibitors have similar residues at the positions energetically important for binding. [Link]

Sources

- 1. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Amino-5-bromo-3-methylpyridine | 3430-21-5 [chemicalbook.com]

- 4. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. orbit.dtu.dk [orbit.dtu.dk]

- 14. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High affinity targets of protein kinase inhibitors have similar residues at the positions energetically important for binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]

- 19. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Strategic Use of 2-Amino-5-bromo-3-methylpyridine in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Value of 2-Amino-5-bromo-3-methylpyridine

2-Amino-5-bromo-3-methylpyridine is a highly versatile heterocyclic building block, pivotal in the fields of medicinal chemistry and materials science.[1] Its structure is strategically functionalized for sequential, selective transformations. The bromine atom at the 5-position serves as a robust handle for palladium-catalyzed cross-coupling, enabling the formation of C-C, C-N, and C-O bonds. The amino group at the 2-position and the pyridine nitrogen, however, introduce a layer of complexity. These basic centers can coordinate with the palladium catalyst, potentially forming stable, off-cycle complexes that inhibit catalytic turnover.[2][3]

This guide provides an in-depth analysis and field-proven protocols for leveraging 2-Amino-5-bromo-3-methylpyridine in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. The methodologies presented are designed to navigate the inherent challenges of this substrate, ensuring high-yield, reproducible outcomes for researchers, scientists, and drug development professionals.[4]

Foundational Principles: The Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[5] Understanding this fundamental mechanism is critical for troubleshooting and optimizing reactions.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the aminopyridine, forming a square planar Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation (for Suzuki/Sonogashira) or Base-Mediated Amine Coordination (for Buchwald-Hartwig) : The coupling partner (e.g., an organoboron compound or an amine) is introduced to the palladium center.

-

Reductive Elimination : The two coupled fragments are expelled from the palladium coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst.[6][7]

Caption: A simplified representation of the Pd(0)/Pd(II) catalytic cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a premier method for constructing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical agents.[8][9]

Scientist's Insight: Overcoming Substrate-Specific Challenges

With 2-Amino-5-bromo-3-methylpyridine, the primary challenge is the potential for the 2-amino group and the pyridine nitrogen to act as bidentate ligands, chelating the palladium center and arresting the catalytic cycle.[2] This is particularly problematic after oxidative addition. The choice of a weak, non-coordinating base like potassium phosphate (K₃PO₄) is crucial. It is strong enough to activate the boronic acid for transmetalation but minimizes unwanted side reactions.[10][11] Furthermore, using a classic, reliable catalyst like Pd(PPh₃)₄ often provides a good balance of reactivity and stability for this class of substrate.[8]

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for structurally analogous aminopyridines.

-

Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Amino-5-bromo-3-methylpyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and finely powdered potassium phosphate (K₃PO₄, 2.5 eq).

-

Inerting : Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

-

Catalyst & Solvent Addition : Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 5 mL total solvent per 1 mmol of substrate). The small amount of water is often essential for dissolving the base and facilitating the catalytic cycle.

-

Reaction Execution : Immerse the flask in a preheated oil bath at 85–95 °C and stir vigorously.

-

Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup : Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Conditions

| Entry | Aryl Halide | Arylboronic Acid Partner | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |

| 1 | 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | Dioxane/H₂O | 85-95 | ~85% |

| 2 | 5-bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | Dioxane/H₂O | 85-95 | ~80% |

| 3 | 2-Amino-5-bromo-4-methylpyridine | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | Dioxane/H₂O | 85-95 | ~75-85% |

| Data adapted from studies on highly analogous substrates. |

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a transformative reaction for synthesizing aryl amines from aryl halides.[6][12] It is indispensable for accessing complex molecular scaffolds in drug discovery.

Scientist's Insight: Ligand Selection is Paramount

This reaction is exceptionally sensitive to catalyst inhibition with 2-aminopyridine substrates.[2] The substrate can form a stable six-membered chelate with the palladium center after oxidative addition, effectively killing the catalyst. To circumvent this, modern, sterically bulky, electron-rich monophosphine ligands (i.e., "Buchwald ligands") are required. Ligands like Xantphos or BrettPhos possess large "bite angles" and steric hindrance that physically prevent bidentate coordination, promoting the desired C-N reductive elimination.[2][12] A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or lithium bis(trimethylsilyl)amide (LiHMDS) is necessary to deprotonate the incoming amine without competing in the reaction.[12][13]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol is based on optimized conditions for related aminobromopyridines.[12][13]

-

Reaction Setup : In a glovebox or under a strong counterflow of inert gas, add to a dry Schlenk tube: 2-Amino-5-bromo-3-methylpyridine (1.0 eq), the desired primary or secondary amine (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq), and Xantphos (0.05 eq).

-

Inerting : Seal the tube and, if not done in a glovebox, evacuate and backfill with argon three times.

-

Solvent Addition : Add anhydrous, degassed toluene or 1,4-dioxane via syringe (e.g., 4 mL per 1 mmol of substrate).

-

Reaction Execution : Place the sealed tube in a preheated oil bath at 100–110 °C and stir vigorously.

-

Monitoring : Track the reaction by LC-MS. These reactions are often complete within 2-8 hours.

-

Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the base and palladium residues, washing the pad with additional ethyl acetate.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Conditions

| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (5) | Cs₂CO₃ (2.0) | Toluene | 110 |

| 2 | Aniline | Pd₂(dba)₃ (2) | Xantphos (5) | Cs₂CO₃ (2.0) | Toluene | 110 |

| 3 | Benzylamine | G3-RuPhos Precat. (3) | - | LiHMDS (2.0) | Dioxane | 100 |

| 4 | Indole | G3-BrettPhos Precat. (3) | - | LiHMDS (2.0) | Dioxane | 100 |

| Conditions are representative for challenging aminopyridine substrates and require optimization for specific partners.[12][13] |

Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira reaction is the most reliable method for coupling terminal alkynes with aryl halides, creating C(sp²)–C(sp) bonds.[14][15] This transformation is key for synthesizing organic materials and complex pharmaceutical intermediates.

Scientist's Insight: The Dual Catalyst System

The classic Sonogashira coupling employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt to activate the alkyne.[16][17] The amine base (typically triethylamine or diisopropylamine) serves a dual role: it acts as the base to deprotonate the terminal alkyne, forming the copper acetylide, and often serves as the solvent. For a substrate like 2-Amino-5-bromo-3-methylpyridine, standard conditions are often effective, but ensuring strictly anaerobic conditions is vital to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[17]

Detailed Protocol: Sonogashira Coupling

This protocol is adapted from general procedures for aminobromopyridines.[14][17]

-

Reaction Setup : To a dry Schlenk flask, add 2-Amino-5-bromo-3-methylpyridine (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), and copper(I) iodide (CuI) (0.05 eq).

-

Inerting : Seal the flask and evacuate/backfill with argon three times.

-

Solvent and Reagent Addition : Under argon, add anhydrous triethylamine (Et₃N) or a mixture of DMF/Et₃N (4:1). Add the terminal alkyne (1.2 eq) via syringe.

-

Reaction Execution : Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the alkyne's reactivity. For less reactive partners, heating may be required.

-

Monitoring : Monitor by TLC or LC-MS. Reactions are typically complete in 2-16 hours.

-

Workup : Once complete, remove the solvent under reduced pressure. Redissolve the residue in dichloromethane or ethyl acetate, and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

-

Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Representative Sonogashira Conditions

| Entry | Alkyne Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Et₃N | 80 | ~90% |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF/Et₃N | 65 | ~85-95% |

| 3 | 1-Heptyne | Pd(CF₃COO)₂/PPh₃ (2.5/5) | CuI (5) | Et₃N | DMF | 100 | ~88% |

| Data adapted from studies on analogous 2-amino-halopyridines.[14][17] |

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up, running, and purifying a cross-coupling reaction under anhydrous and anaerobic conditions.

Caption: A standard workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

2-Amino-5-bromo-3-methylpyridine stands out as a powerful and adaptable intermediate for complex molecule synthesis. Success in its application hinges on a rational approach to experimental design, specifically the strategic selection of ligands, bases, and reaction conditions to mitigate the inherent reactivity challenges posed by the aminopyridine core. The protocols and insights provided herein offer a robust framework for researchers to effectively utilize this valuable building block in their synthetic campaigns.

References

-

The Role of 2-Amino-3-bromo-5-methylpyridine in Modern Synthesis. SFGATE. [Online]. Available: [Link]

-

Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Online]. Available: [Link]

-

Kumar, A., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Online]. Available: [Link]

-

Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. [Online]. Available: [Link]

- Preparation method of ABT-199 intermediate. Google Patents. [Online].

-

Buchwald–Hartwig amination. Wikipedia. [Online]. Available: [Link]

-

Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Online]. Available: [Link]

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Online]. Available: [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Online]. Available: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Online]. Available: [Link]

-

Sonogashira coupling. Wikipedia. [Online]. Available: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Online]. Available: [Link]

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Connecticut. [Online]. Available: [Link]

-

Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. [Online]. Available: [Link]

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Online]. Available: [Link]

-

The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate. [Online]. Available: [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Online]. Available: [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Online]. Available: [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Online]. Available: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Online]. Available: [Link]

- Preparation method for 2,5-dibromo-3-methylpyridine. Google Patents. [Online].

-

Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. [Online]. Available: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Online]. Available: [Link]

-

The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Online]. Available: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sci-hub.sg [sci-hub.sg]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. nobelprize.org [nobelprize.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. mdpi.com [mdpi.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

analytical methods for 2-Amino-5-bromo-3-methylpyridine characterization

Application Note: Analytical Characterization of 2-Amino-5-bromo-3-methylpyridine

Critical Identity Verification & Safety

Warning: CAS Number Discrepancy Detected Before proceeding, the analyst must verify the target compound identity. There is a common conflict in database entries for this class of compounds:

-

Correct CAS: 3430-21-5 [2]

-

Conflicting CAS: 3430-13-5 (Refers to 5-Bromo-2-methylpyridine, which lacks the amino group).

This protocol is designed specifically for 2-Amino-5-bromo-3-methylpyridine (CAS 3430-21-5) . Ensure your Certificate of Analysis matches the chemical structure, not just the CAS number.

Safety Profile (GHS Classification):

-

Signal Word: Warning

-

Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Handling: Use a fume hood. Aminopyridines can be readily absorbed through the skin; nitrile gloves are mandatory.

Introduction

2-Amino-5-bromo-3-methylpyridine is a high-value heterocyclic intermediate used extensively in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds. Its structural versatility arises from three distinct reactive sites:

-

C5-Bromine: A handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

-

C2-Amine: A nucleophile for amide coupling or heterocycle ring closures (e.g., imidazopyridines).

-

C3-Methyl: Provides steric bulk and can be oxidized to an aldehyde/acid or halogenated.

Precise characterization is required to distinguish it from regioisomers (e.g., 2-amino-3-bromo-5-methylpyridine) which possess identical mass but vastly different reactivity profiles.

Physicochemical Profiling

| Property | Specification | Notes |

| Molecular Formula | C₆H₇BrN₂ | |

| Molecular Weight | 187.04 g/mol | Monoisotopic Mass: 185.98 (⁷⁹Br) |

| Appearance | Light yellow to brown crystalline solid | Darkens upon oxidation/light exposure. |

| Melting Point | 90 – 95 °C | Sharp endotherm indicates high purity. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water; soluble in dilute acid. |

| pKa (Calculated) | ~6.0 – 6.5 (Pyridine N) | The 2-amino group acts as an electron donor, increasing basicity compared to pyridine. |

Spectroscopic Identification (The Identity Pillar)

A. Nuclear Magnetic Resonance (NMR)

The regiochemistry is confirmed by the coupling pattern of the aromatic protons and the chemical shift of the methyl group.

¹H NMR (400 MHz, DMSO-d₆) Expectations:

-

δ 7.95 ppm (d, J=2.4 Hz, 1H, H-6): The most deshielded proton, adjacent to the ring nitrogen and the bromine.

-

δ 7.45 ppm (d, J=2.4 Hz, 1H, H-4): Adjacent to the bromine and the C3-methyl group.

-

Diagnostic: The coupling constant (

) indicates a meta relationship, confirming the 3,5-substitution pattern.

-

-

δ 5.80 ppm (br s, 2H, -NH₂): Broad singlet, exchangeable with D₂O.

-

δ 2.08 ppm (s, 3H, -CH₃): Singlet. The shift is slightly shielded due to the electron-rich nature of the amino-pyridine system.

¹³C NMR (100 MHz, DMSO-d₆) Key Signals:

-

C2 (C-NH₂): ~156 ppm (Deshielded quaternary).

-

C6 (CH): ~145 ppm.

-

C4 (CH): ~138 ppm.

-

C3 (C-Me): ~118 ppm.

-

C5 (C-Br): ~106 ppm (Distinctive upfield aromatic signal due to heavy atom effect).

-

Me: ~17 ppm.[4]

B. Mass Spectrometry (MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).

-

Pattern: The presence of one bromine atom creates a signature 1:1 doublet at

187 and 189 ( -

Fragmentation: Loss of HBr or the methyl group may be observed in MS/MS experiments.

Chromatographic Purity Assessment (The Quality Pillar)

Method Development Logic

Aminopyridines are basic and polar. Standard C18 columns often yield tailing peaks due to interaction with residual silanols.

-

Strategy 1 (High pH): Use a hybrid particle column (e.g., Waters XBridge) at pH 9-10 to keep the pyridine deprotonated (neutral), improving retention and peak shape.

-

Strategy 2 (Ion Pairing/Acidic): Use a charged surface hybrid (CSH) or standard C18 with 0.1% Formic Acid to fully protonate the species. This is preferred for LC-MS compatibility.

Protocol: Reverse-Phase HPLC Method

Instrument: HPLC/UPLC with PDA (Photodiode Array) Detector.

| Parameter | Condition |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent |

| Mobile Phase A | Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30 °C |

| Injection Vol | 5 µL |

| Detection | UV at 240 nm (max) and 280 nm |

| Gradient | 0-2 min: 5% B (Isocratic hold) 2-10 min: 5% -> 95% B (Linear Ramp) 10-12 min: 95% B (Wash) 12.1 min: 5% B (Re-equilibration) |

Acceptance Criteria:

-

Retention Time: ~4.5 - 5.5 min (varies by system dwell volume).

-

Tailing Factor:

.

Visual Workflows

Diagram 1: Analytical Lifecycle

This flowchart illustrates the decision-making process from crude synthesis to final release.

Caption: Analytical lifecycle ensuring regio-isomer specificity and purity before release.

Diagram 2: Structural Elucidation Logic

How to prove you have the correct isomer using spectral data.

Caption: Logic tree for distinguishing the 3,5-substituted target from other bromo-methyl-aminopyridine isomers.

Troubleshooting & Critical Quality Attributes (CQAs)

-

Ghost Peaks in HPLC:

-

Cause: Oxidation of the amino group to nitro/nitroso species if solvents are not degassed.

-

Solution: Use fresh buffers and protect samples from light.

-

-

Split Peaks:

-

Cause: pH of mobile phase is near the pKa of the pyridine (~6.0).

-

Solution: Adjust pH to < 3.0 (protonated) or > 8.0 (neutral) to ensure a single ionization state.

-

-

Regioisomer Contamination:

-

Detection: 2-Amino-3-bromo-5-methylpyridine is a common byproduct. It often co-elutes in standard HPLC.

-

Resolution: Use a Phenyl-Hexyl column which offers pi-pi selectivity differences between isomers, or rely on ¹H NMR integration of the aromatic region.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137934, 2-Amino-5-bromo-3-methylpyridine. Retrieved from [Link]

- Vertex AI Search.Consolidated search results for CAS 3430-13-5 vs 3430-21-5 discrepancy verification.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-bromo-3-methylpyridine

Welcome to the technical support guide for the synthesis of 2-Amino-5-bromo-3-methylpyridine (CAS 3430-21-5). This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the successful and efficient production of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-Amino-5-bromo-3-methylpyridine?

The most prevalent and direct method is the electrophilic bromination of 2-amino-3-methylpyridine (also known as 2-amino-3-picoline).[1][2][3] This route is favored due to the availability of the starting material and the strong activating, para-directing effect of the amino group, which selectively guides the bromine atom to the C-5 position.

Q2: What is the primary side product I should be concerned about?

The most significant and common side product is the result of over-bromination, leading to the formation of 2-amino-3,5-dibromopyridine .[4][5][6][7][8] The pyridine ring, being highly activated by the amino group, is susceptible to a second electrophilic attack, primarily at the C-3 position.

Q3: Is N-Bromosuccinimide (NBS) a better brominating agent than liquid Bromine (Br₂)?

For this specific transformation, NBS is often preferred. It is a solid, making it easier and safer to handle than volatile and highly corrosive liquid bromine.[8] Mechanistically, NBS can provide a slow, controlled concentration of Br₂, which helps to minimize over-bromination, a common issue with the highly activated 2-amino-3-methylpyridine substrate.[7][8]

Q4: Can I synthesize this compound via a Chichibabin amination?